REACTION_CXSMILES
|
[Li]I.O.[CH:4]([C:6]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=1)(C)[C:7](OC)=O)=[O:5]>CN(P(N(C)C)(N(C)C)=O)C>[C:19]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:6]([CH3:7])[CH:4]=[O:5])=[CH:18][CH:17]=1)([CH3:21])([CH3:20])[CH3:22] |f:0.1|
|
Name
|
methyl 2-formyl-2-p-tert.butyl-benzyl-propionate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OC)(C)CC1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 1 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured on to ice
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
WASH
|
Details
|
After washing with 2N HCl, with sodium bicarbonate solution and water the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(CC(C=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |